molecular formula C30H23Cl2N3O3 B11432693 N,1-bis(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N,1-bis(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11432693
M. Wt: 544.4 g/mol
InChI Key: IDXYLCYMMXOLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-BIS[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-BIS[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with 4-methylbenzylamine to form an intermediate, which is then reacted with isatoic anhydride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,1-BIS[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in the presence of iron(III) bromide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N,1-BIS[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1-BIS[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-BIS[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H23Cl2N3O3

Molecular Weight

544.4 g/mol

IUPAC Name

N,1-bis[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

InChI

InChI=1S/C30H23Cl2N3O3/c1-19-10-13-23(14-11-19)35-29(37)24-15-12-20(28(36)33-17-21-6-2-4-8-25(21)31)16-27(24)34(30(35)38)18-22-7-3-5-9-26(22)32/h2-16H,17-18H2,1H3,(H,33,36)

InChI Key

IDXYLCYMMXOLIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.